molecular formula C18H27NO B13928367 8,8-dimethyl-2-benzyl-9-Oxa-2-azaspiro[5.5]undecane

8,8-dimethyl-2-benzyl-9-Oxa-2-azaspiro[5.5]undecane

Cat. No.: B13928367
M. Wt: 273.4 g/mol
InChI Key: GEHJWDOESWZZTK-UHFFFAOYSA-N
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Description

9-Oxa-2-azaspiro[55]undecane, 8,8-dimethyl-2-(phenylmethyl)- is a complex organic compound known for its unique spirocyclic structure This compound is characterized by a spiro junction where two rings are connected through a single atom, creating a rigid and stable framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl-2-(phenylmethyl)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with an epoxide can lead to the formation of the spirocyclic structure. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl-2-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl-2-(phenylmethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl-2-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl-2-(phenylmethyl)- stands out due to its specific substituents, which confer unique chemical and biological properties. The presence of the phenylmethyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H27NO

Molecular Weight

273.4 g/mol

IUPAC Name

2-benzyl-10,10-dimethyl-9-oxa-2-azaspiro[5.5]undecane

InChI

InChI=1S/C18H27NO/c1-17(2)14-18(10-12-20-17)9-6-11-19(15-18)13-16-7-4-3-5-8-16/h3-5,7-8H,6,9-15H2,1-2H3

InChI Key

GEHJWDOESWZZTK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCCN(C2)CC3=CC=CC=C3)CCO1)C

Origin of Product

United States

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